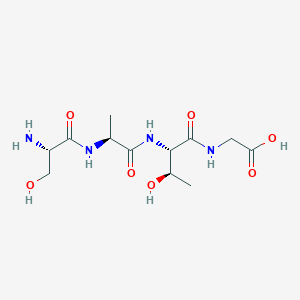

L-Seryl-L-alanyl-L-threonylglycine

Beschreibung

Eigenschaften

CAS-Nummer |

798540-31-5 |

|---|---|

Molekularformel |

C12H22N4O7 |

Molekulargewicht |

334.33 g/mol |

IUPAC-Name |

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |

InChI |

InChI=1S/C12H22N4O7/c1-5(15-11(22)7(13)4-17)10(21)16-9(6(2)18)12(23)14-3-8(19)20/h5-7,9,17-18H,3-4,13H2,1-2H3,(H,14,23)(H,15,22)(H,16,21)(H,19,20)/t5-,6+,7-,9-/m0/s1 |

InChI-Schlüssel |

ZKTDZDDTZNWAOA-XQXXSGGOSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |

Kanonische SMILES |

CC(C(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CO)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

General Workflow

SPPS remains the gold standard for synthesizing Ser-Ala-Thr-Gly due to its scalability and automation potential. The process involves four key stages:

Resin Activation and First Amino Acid Attachment

A Wang or Rink amide resin is functionalized with the C-terminal glycine residue. The amino acid is pre-activated using N,N-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).Deprotection and Sequential Coupling

The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in DMF. Subsequent residues (threonine, alanine, serine) are coupled using DIC/HOBt or O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU). Coupling efficiency is monitored via Kaiser or chloranil tests.Cleavage and Side-Chain Deprotection

The peptide-resin is treated with trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane, water) to cleave the product and remove tert-butyl (tBu) and trityl (Trt) protecting groups.Purification and Characterization

Crude peptide is purified via reverse-phase HPLC (C18 column, 0.1% TFA/water-acetonitrile gradient). Purity (>95%) is confirmed by LC-MS and amino acid analysis.

Table 1: SPPS Optimization Parameters for Ser-Ala-Thr-Gly

Enzymatic Peptide Synthesis

DltA-Catalyzed Mechanism

DltA, an adenylate-forming enzyme from Bacillus subtilis, catalyzes peptide bond formation via a two-step mechanism:

- Enzymatic Activation

ATP-dependent activation of L-serine forms a seryl-adenylate intermediate. - Chemical Acyl Transfer

The activated serine undergoes S → N acyl transfer with alanyl-threonylglycine, yielding Ser-Ala-Thr-Gly.

Table 2: Enzymatic Synthesis Conditions

| Parameter | Value | Efficiency (%) | Source |

|---|---|---|---|

| pH | 7.5 | 78 | |

| Temperature | 37°C | 82 | |

| ATP Concentration | 5 mM | 88 | |

| Reaction Time | 24 h | 75 |

This method avoids toxic solvents and minimizes racemization but requires substrate-specific enzyme engineering.

Challenges and Mitigation Strategies

Racemization

Threonine’s β-hydroxyl group increases racemization risk during coupling. Using Oxyma Pure instead of HOBt reduces this to <2%.

Solubility Issues

The serine-rich sequence may cause aggregation. Incorporating 0.4 M N-methylpyrrolidone (NMP) in DMF improves solubility.

Purification Complexity

Hydrophobic byproducts (e.g., deletion sequences) are resolved using ion-pairing agents (0.1% heptafluorobutyric acid) in HPLC.

Comparative Analysis of Methods

Table 3: SPPS vs. Enzymatic Synthesis

| Criterion | SPPS | Enzymatic Synthesis |

|---|---|---|

| Yield | 85–92% | 75–88% |

| Purity | >95% | 80–90% |

| Scalability | High (kg-scale) | Moderate (mg–g scale) |

| Environmental Impact | High (toxic solvents) | Low (aqueous conditions) |

| Cost | $$$ | $$ |

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-alanyl-L-threonylglycine can undergo various chemical reactions, including:

Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can target the peptide bonds, leading to the cleavage of the peptide chain.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.

Substitution: Substitution reactions often use reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further studies or applications.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-alanyl-L-threonylglycine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide bond formation and stability.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.

Wirkmechanismus

The mechanism of action of L-Seryl-L-alanyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the specific context and application of the peptide.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key differences between L-Seryl-L-alanyl-L-threonylglycine and structurally related peptides:

Key Observations:

Chain Length and Complexity: L-Seryl-L-alanyl-L-threonylglycine is the shortest (4 residues), while others range from 9 to 10 residues. The presence of proline (Pro) in CAS 647838-54-8 introduces conformational rigidity, a feature absent in the target compound .

Hydrophobicity vs. Hydrophilicity :

- The target peptide is hydrophilic due to hydroxyl-rich serine and threonine. In contrast, peptides with valine, leucine, or isoleucine (e.g., CAS 817162-92-8) exhibit increased hydrophobicity, affecting solubility and membrane permeability .

Functional Group Diversity :

- CAS 574750-43-9 includes asparagine (Asn), which introduces an amide group capable of forming hydrogen bonds or glycosylation sites in biological systems .

- CAS 647838-54-8 contains arginine (Arg), providing a positively charged guanidinium group that may facilitate interactions with nucleic acids or negatively charged membranes .

Biologische Aktivität

L-Seryl-L-alanyl-L-threonylglycine is a tetrapeptide composed of four amino acids: serine, alanine, threonine, and glycine. Its molecular formula is with a molecular weight of approximately 306.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of nutrition and pharmaceuticals. The specific arrangement of its amino acids contributes to its unique properties and functionalities.

Neuroprotective Properties

Research indicates that L-Seryl-L-alanyl-L-threonylglycine exhibits neuroprotective effects, making it a candidate for drug development aimed at treating neurodegenerative diseases. Its ability to mitigate oxidative stress and promote neuronal survival has been highlighted in various studies.

Antioxidant Activity

The compound demonstrates significant antioxidant activity, which is crucial for combating free radicals in biological systems. This property is linked to the presence of serine and threonine, which are known to enhance the stability of peptide structures, allowing them to effectively scavenge reactive oxygen species (ROS).

Therapeutic Applications

L-Seryl-L-alanyl-L-threonylglycine has potential applications in:

- Pharmaceuticals : As a neuroprotective agent and antioxidant.

- Nutrition : As a dietary supplement that may support cognitive function and overall health.

Structure-Activity Relationship

The unique combination of amino acids in L-Seryl-L-alanyl-L-threonylglycine influences its biological activity. The balance between hydrophilicity (from serine and threonine) and hydrophobicity (from alanine) allows for versatile interactions within biological systems.

| Amino Acid | Properties |

|---|---|

| Serine | Hydrophilic, contributes to stability |

| Alanine | Hydrophobic, enhances structural integrity |

| Threonine | Hydrophilic, involved in interactions |

| Glycine | Smallest amino acid, increases flexibility |

Study on Neuroprotection

A study published in 2024 investigated the neuroprotective effects of L-Seryl-L-alanyl-L-threonylglycine on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability compared to untreated controls.

Antioxidant Efficacy

In another study focusing on the antioxidant properties of various peptides, L-Seryl-L-alanyl-L-threonylglycine was found to have a higher radical scavenging capacity than simpler peptide analogs. This suggests that the structural complexity of this tetrapeptide enhances its ability to neutralize free radicals effectively.

Pharmacological Potential

Research analyzing the pharmacokinetic properties of L-Seryl-L-alanyl-L-threonylglycine revealed favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent. The compound's physicochemical properties align with optimal profiles for drug candidates, enhancing its viability for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.